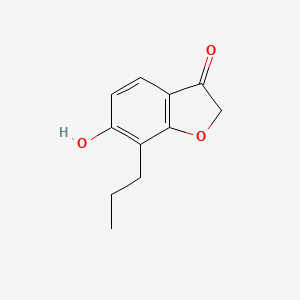
6-hydroxy-7-propyl-1-benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-7-propyl-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a propyl group at the 7th position on the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-propyl-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically occurs at elevated temperatures, around 110-130°C, and results in the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound often involves scalable and environmentally benign processes. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization and demethylation, can yield the desired product in good overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-7-propyl-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-oxo-7-propyl-2H-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-7-propyl-2,3-dihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-7-propyl-1-benzofuran-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-hydroxy-7-propyl-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-2H-benzofuran-3-one: Lacks the propyl group at the 7th position.
7-propyl-2H-benzofuran-3-one: Lacks the hydroxyl group at the 6th position.
6-methoxy-7-propyl-2H-benzofuran-3-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-hydroxy-7-propyl-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a propyl group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
6-hydroxy-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O3/c1-2-3-7-9(12)5-4-8-10(13)6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
GNXVQMPEYHPIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC2=C1OCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


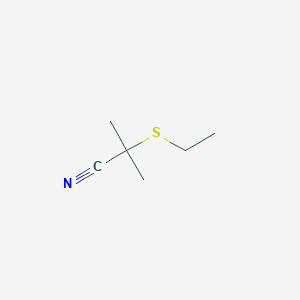

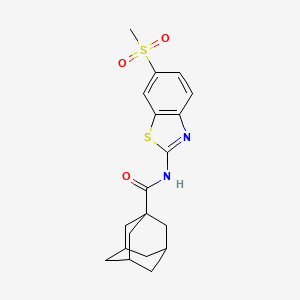
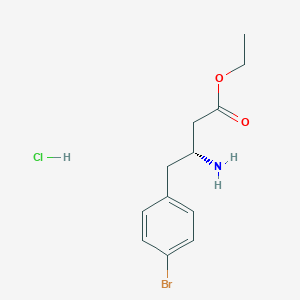
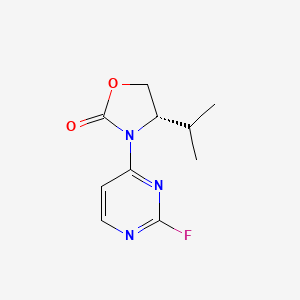
![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)
![Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-](/img/structure/B8648322.png)
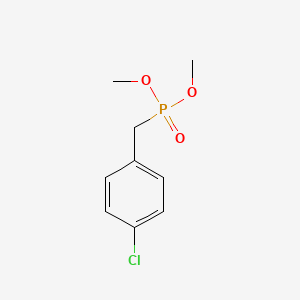
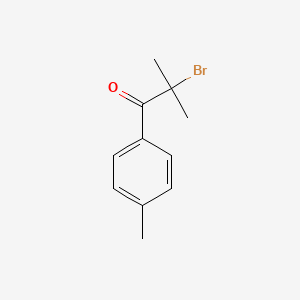
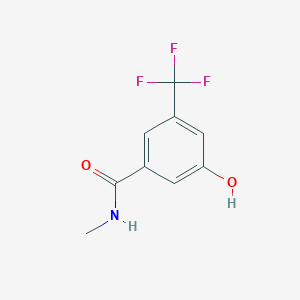
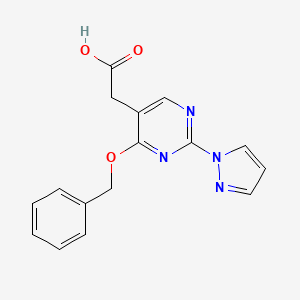
![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
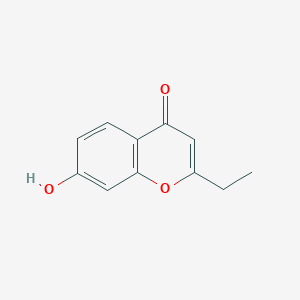
![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)
